3,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide
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Overview
Description
The compound is a derivative of pyrazole, which is a simple aromatic ring organic compound. Pyrazole has a five-membered ring structure with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
Pyrazole compounds can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
Pyrazole compounds are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
Pyrazole compounds are typically white solids that dissolve well in polar organic solvents .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds have shown potent activity against certain strains ofMycobacterium tuberculosis .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to significant changes in the target’s function .
Biochemical Pathways
It is known that similar compounds can affect a variety of biochemical pathways, leading to a broad range of biological activities .
Pharmacokinetics
It is known that similar compounds are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
It is known that similar compounds have shown a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
3,5-dimethyl-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-17(13(2)24-21-12)18(23)19-10-8-14-4-6-15(7-5-14)16-9-11-20-22(16)3/h4-7,9,11H,8,10H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMWBOAATXDYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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